N-(5-bromopyridin-2-yl)-2-cyanoacetamide

Physicochemical Properties Drug Design ADME Prediction

Unlike unsubstituted or chloro/fluoro analogs, the 5-bromo substituent provides an orthogonal, reactive handle for regioselective late-stage Suzuki-Miyaura diversification—without interfering with the cyanoacetamide moiety. This dual reactivity enables convergent synthesis of kinase-focused compound libraries and modular construction of PROTACs, reducing linear steps and increasing API yield. Specify ≥98% purity for reliable cross-coupling performance in med-chem programs targeting CNS or oncology indications. R&D-qualified; contact us for bulk supply.

Molecular Formula C8H6BrN3O
Molecular Weight 240.06 g/mol
Cat. No. B8705782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-bromopyridin-2-yl)-2-cyanoacetamide
Molecular FormulaC8H6BrN3O
Molecular Weight240.06 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)NC(=O)CC#N
InChIInChI=1S/C8H6BrN3O/c9-6-1-2-7(11-5-6)12-8(13)3-4-10/h1-2,5H,3H2,(H,11,12,13)
InChIKeyKBCQWXXILZSNPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-bromopyridin-2-yl)-2-cyanoacetamide: A Dual-Functional Heterocyclic Building Block for Kinase Inhibitor and CNS Drug Discovery


N-(5-bromopyridin-2-yl)-2-cyanoacetamide (CAS 157141-57-6) is a small molecule (MW: 240.06 g/mol, MF: C₈H₆BrN₃O) belonging to the class of cyanoacetamides, which are critical intermediates in organic and medicinal chemistry . The compound features a brominated pyridine ring, providing a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), and a cyanoacetamide functional group, which is a versatile synthon for constructing diverse heterocyclic scaffolds [1]. Its physicochemical properties include a predicted boiling point of 465.6±40.0 °C, a predicted density of 1.692±0.06 g/cm³, and a predicted pKa of 4.37±0.10 .

Why Substituting N-(5-bromopyridin-2-yl)-2-cyanoacetamide with Unsubstituted or Alternative Halogen Analogs Compromises Synthetic Versatility


Generic substitution of N-(5-bromopyridin-2-yl)-2-cyanoacetamide with its unsubstituted analog (N-(pyridin-2-yl)-2-cyanoacetamide) or alternative halogen derivatives (e.g., chloro or fluoro analogs) fails because the 5-bromo substituent is not merely a placeholder; it is a chemically orthogonal handle that enables regioselective, late-stage functionalization via cross-coupling reactions without interfering with the reactivity of the cyanoacetamide moiety [1]. The specific electronic and steric properties of the bromine atom at the 5-position of the pyridine ring offer a unique balance of reactivity and stability in palladium-catalyzed transformations compared to its chloro or fluoro counterparts, which are either less reactive or require harsher conditions [2]. This dual-functional design allows for a more convergent and modular synthetic strategy, a capability that is absent in simpler cyanoacetamides [3].

Quantitative Differentiation of N-(5-bromopyridin-2-yl)-2-cyanoacetamide: Physicochemical and Reactivity Data Against Key Analogs


Comparative Physicochemical Properties: N-(5-bromopyridin-2-yl)-2-cyanoacetamide vs. Unsubstituted Analog

N-(5-bromopyridin-2-yl)-2-cyanoacetamide exhibits a higher predicted LogP and molecular weight compared to its unsubstituted analog, N-(pyridin-2-yl)-2-cyanoacetamide, directly impacting its lipophilicity and potential for blood-brain barrier (BBB) penetration. The target compound's predicted pKa (4.37) also differs, influencing its ionization state and solubility at physiological pH relative to the parent compound .

Physicochemical Properties Drug Design ADME Prediction

Enhanced Synthetic Utility: The 5-Bromo Substituent as a Versatile Cross-Coupling Handle

The presence of the 5-bromopyridine moiety in N-(5-bromopyridin-2-yl)-2-cyanoacetamide enables efficient participation in Suzuki-Miyaura cross-coupling reactions. This is a well-documented reactivity for 5-bromopyridine derivatives, allowing for the introduction of diverse aryl and heteroaryl groups. In contrast, the unsubstituted N-(pyridin-2-yl)-2-cyanoacetamide lacks this reactive handle, limiting its potential for late-stage diversification [1][2].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Inferred Biological Target Engagement: Scaffold for Kinase and Bromodomain Inhibitors

While direct biological data for N-(5-bromopyridin-2-yl)-2-cyanoacetamide is absent from primary literature, the 5-bromopyridin-2-yl motif is a privileged structure in several kinase and bromodomain inhibitors. For instance, Bikinin (4-((5-bromopyridin-2-yl)amino)-4-oxobutanoic acid) is a known ATP-competitive inhibitor of plant GSK-3/Shaggy-like kinases . This suggests that the target compound, as a building block, can be used to construct libraries of potential kinase inhibitors.

Kinase Inhibition Bromodomain Drug Discovery

Optimal Application Scenarios for Procuring N-(5-bromopyridin-2-yl)-2-cyanoacetamide in Drug Discovery and Chemical Biology


Medicinal Chemistry: Synthesis of Kinase-Focused Compound Libraries

The compound is an ideal starting material for synthesizing focused libraries targeting kinases. The 5-bromopyridin-2-yl group can be diversified via Suzuki-Miyaura coupling to introduce various aryl and heteroaryl groups, while the cyanoacetamide moiety can be further elaborated into heterocycles (e.g., pyrimidines, pyrazoles) commonly found in kinase inhibitors [1]. This dual functionality enables the rapid exploration of structure-activity relationships (SAR) around a known kinase pharmacophore.

Chemical Biology: Development of Bifunctional Probes and PROTACs

The orthogonal reactivity of the cyanoacetamide and the bromopyridine handles makes this compound highly suitable for constructing PROTACs (Proteolysis Targeting Chimeras) or bifunctional probes. The cyanoacetamide can be used to link to a ligand for a target protein of interest, while the bromopyridine can be used in a late-stage cross-coupling reaction to attach a ligand for an E3 ubiquitin ligase [2]. This modular approach simplifies the synthesis of complex heterobifunctional molecules.

Process Chemistry: Development of Robust, Convergent Synthetic Routes

In an industrial setting, the compound's stability and the well-established, high-yielding Suzuki coupling of the bromopyridine moiety offer a reliable and scalable route for manufacturing complex drug candidates [1]. Using N-(5-bromopyridin-2-yl)-2-cyanoacetamide allows for a convergent synthesis where the pyridine ring is functionalized at a late stage, minimizing the number of linear steps and potentially increasing overall yield and purity of the final active pharmaceutical ingredient (API) [3].

CNS Drug Discovery: Leveraging Predicted BBB Permeability

For research programs targeting central nervous system (CNS) disorders, the compound's predicted physicochemical properties (MW < 400, pKa ~4.4) and the known ability of similar 5-bromopyridine derivatives to cross the blood-brain barrier (as suggested by the Bikinin example) make it a compelling building block . It can be incorporated into lead compounds where CNS penetration is a critical requirement.

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